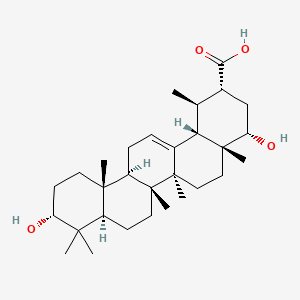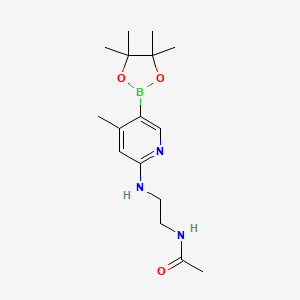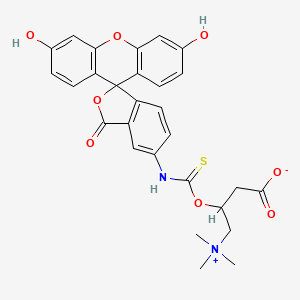
triptocallic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triptocallic acid A (TA) is a naturally occurring compound found in plants and fungi. It has been studied extensively in recent years due to its potential to be used in a variety of applications. TA is a polyphenol that has antioxidant, anti-inflammatory, and anti-bacterial properties. It has been found to be beneficial in treating a variety of conditions such as cancer, diabetes, and cardiovascular disease. The purpose of
Scientific Research Applications
Triterpenes from Tripterygium wilfordii : A study by Nakano, Oose, and Takaishi (1997) identified new triterpenes from the callus of Tripterygium wilfordii, including triptocallic acid C and D. These compounds were isolated along with other known triterpenes, hinting at the potential pharmacological properties of triterpenes related to triptocallic acid A (Nakano, Oose, & Takaishi, 1997).
Antiplasmodial and Cytotoxic Activities : A study on a Turraea species identified compounds including triptocallic acid B, which exhibited weak to moderate antiplasmodial activity and weak cytotoxic activity. This suggests that triptocallic acid derivatives might have applications in antimalarial and cancer research (Rasamison et al., 2014).
In Vitro Cytotoxic and Apoptotic Activity : Research by Kaur et al. (2005) explored the cytotoxic effects of Triphala, an Indian herbal drug, on various cancer cell lines. The major phenolic compounds isolated, including gallic acid, showed significant cytotoxic effects. This study suggests that compounds from herbal sources, possibly related to this compound, could be potent anticancer agents (Kaur et al., 2005).
Triptolide and Hepatotoxicity : A study by Tan et al. (2018) on triptolide, another compound from Tripterygium wilfordii, revealed its hepatotoxic effects. This research is relevant as it points to the importance of studying the toxicological profiles of related compounds, including this compound (Tan et al., 2018).
Triptolide-Induced Mitochondrial Dysfunction : Cheng et al. (2018) investigated the effects of triptolide on mitochondrial function in mouse Sertoli cells. As triptolide and this compound are derived from the same plant, understanding the mechanisms of action of triptolide could provide insights into the effects of this compound (Cheng et al., 2018).
Triptolide Biosynthesis and Genome Analysis : A 2020 study by Tu et al. explored the genome of Tripterygium wilfordii and identified genes involved in the biosynthesis of triptolide. This genomic analysis is crucial for understanding the biosynthetic pathways of related compounds, such as this compound (Tu et al., 2020).
Mechanism of Action
Target of Action
Triptocallic acid A is a natural triterpenoid isolated from the vines of Tripterygium wilfordii It’s known that triterpenoids, the class of compounds to which this compound belongs, often interact with a variety of cellular targets, including various enzymes and receptors, to exert their effects .
Mode of Action
Triterpenoids, in general, are known to interact with their targets in a way that regulates the balance of immune response, inflammation, and apoptosis in various diseases . This suggests that this compound may have similar interactions with its targets.
Biochemical Pathways
For instance, they can affect the Tricarboxylic Acid (TCA) cycle, an essential metabolic network in all oxidative organisms that provides precursors for anabolic processes and reducing factors (NADH and FADH2) that drive the generation of energy .
Pharmacokinetics
It’s worth noting that the study of pharmacokinetics of similar compounds revealed quick elimination of the main components .
Result of Action
Given the known effects of triterpenoids, it’s plausible that this compound may have immunosuppressive, anti-inflammatory, and anti-tumor effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22+,23-,24-,27-,28-,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVWTVWLRSUYNC-BDQDAIHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)
![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)







